N-ACETYL-beta-D-GLUCOSAMINE

O-GlcNAcylation Glycobiology Enzyme Specificity

N-Acetyl-beta-D-glucosamine (GlcNAc, CAS 14131-68-1) is the specific beta-anomer required for accurate O-GlcNAcase (OGA) activity assays and protein O-GlcNAcylation studies. The enzyme OGA is strictly specific for beta-linked N-acetylglucosamine and does not recognize alpha-anomers or C4 epimers (GalNAc). Substituting non-acetylated glucosamine or the alpha-anomer leads to complete loss of enzymatic processing and failure to engage O-GlcNAc signaling pathways. This stereochemically pure beta-anomer is also the monomeric unit of chitin, essential for fungal cell wall biosynthesis inhibitor screening. For research demanding precise biological activity, only the beta-anomer guarantees reproducible results.

Molecular Formula C8H15NO6
Molecular Weight 220.22
CAS No. 14131-68-1
Cat. No. B1143573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ACETYL-beta-D-GLUCOSAMINE
CAS14131-68-1
Molecular FormulaC8H15NO6
Molecular Weight220.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-beta-D-Glucosamine (CAS 14131-68-1) for Research and Industrial Procurement


N-Acetyl-beta-D-glucosamine (GlcNAc, C8H15NO6, MW 221.21 g/mol) is the beta-anomeric form of N-acetyl-D-glucosamine, a monosaccharide derivative of glucose. It is a fundamental building block of bacterial cell wall peptidoglycan, fungal chitin, and the glycosaminoglycan hyaluronic acid [1]. Intracellularly, it serves as the essential substrate for O-GlcNAc transferase (OGT), which catalyzes the dynamic and reversible O-GlcNAcylation of serine and threonine residues on numerous nuclear and cytoplasmic proteins [2]. This post-translational modification regulates vital cellular processes including transcription, signaling, and proteasomal degradation [2].

Why N-Acetyl-beta-D-Glucosamine Cannot Be Substituted by Other Amino Sugars


The biological function of N-acetyl-beta-D-glucosamine is strictly dependent on its specific stereochemistry. The enzyme O-GlcNAcase (OGA) exhibits stringent substrate specificity for the beta-anomeric linkage, efficiently hydrolyzing beta-N-acetylglucosamine but not alpha-N-acetylglucosamine [1]. Similarly, OGA does not cleave N-acetyl-beta-D-galactosamine (GalNAc), demonstrating a critical requirement for the C4 equatorial hydroxyl configuration [2]. Furthermore, the non-acetylated analog D-glucosamine, while often used in supplements, has significantly lower oral bioavailability due to extensive first-pass metabolism and reliance on transporter-mediated uptake, unlike its N-acetylated counterpart [3]. Therefore, substituting the beta-anomer with alpha-anomers, C4 epimers, or non-acetylated forms will lead to dramatically different biochemical outcomes, including a complete loss of enzymatic processing, altered metabolic stability, and failure to engage O-GlcNAc signaling pathways. For research and industrial applications demanding precise biological activity, these stereochemical and functional group distinctions are non-negotiable.

Quantitative Evidence for N-Acetyl-beta-D-Glucosamine Differentiation


O-GlcNAcase Substrate Specificity: beta vs. alpha Anomer

N-Acetyl-beta-D-glucosamine is the specific substrate for the key regulatory enzyme O-GlcNAcase. A direct comparison of the beta- and alpha-anomers of N-acetyl-D-glucosamine demonstrates a stark difference in biological activity. Alkyl N-acetyl-beta-D-glucosaminides were found to be active as growth factors for *Lactobacillus bifidus* var. Penn, whereas the corresponding alkyl N-acetyl-alpha-D-glucosaminides were completely inactive [1].

O-GlcNAcylation Glycobiology Enzyme Specificity

Enzymatic Discrimination Against C4 Epimer (GalNAc) by O-GlcNAcase

The enzyme O-GlcNAcase, which is central to O-GlcNAc signaling, exhibits strict substrate specificity for the beta-N-acetylglucosamine (GlcNAc) moiety and does not recognize the C4 epimer, N-acetyl-beta-D-galactosamine (GalNAc). A study using a highly sensitive fluorogenic substrate confirmed that fluorescein di-N-acetyl-beta-D-galactosaminide (FDGalNAc) is not cleaved by either full-length O-GlcNAcase or its splice variant, whereas the corresponding GlcNAc substrate (FDGlcNAc) is efficiently hydrolyzed with a Km of 84.9 µM [1].

Enzyme Kinetics O-GlcNAcase Substrate Specificity

Bioavailability Advantage of N-Acetyl-beta-D-Glucosamine over D-Glucosamine

Oral bioavailability is a key differentiator between N-acetyl-D-glucosamine and its non-acetylated counterpart, D-glucosamine. A classic study in rats demonstrated that the absorption and metabolic fate of the two compounds are distinct. While both are absorbed, D-glucosamine is subject to extensive presystemic loss by gut microflora and has a greater dependence on facilitated transport, leading to lower systemic bioavailability compared to N-acetyl-D-glucosamine [1][2].

Pharmacokinetics Oral Bioavailability Metabolism

Superior Substrate Efficiency: FDGlcNAc vs. pNP-GlcNAc for O-GlcNAcase Detection

For research applications requiring sensitive detection of O-GlcNAcase activity, the choice of substrate is critical. A direct comparison of the fluorogenic substrate fluorescein di(N-acetyl-beta-D-glucosaminide) (FDGlcNAc) with the conventional chromogenic substrate p-nitrophenyl-N-acetyl-beta-D-glucosaminide (pNP-β-GlcNAc) showed that FDGlcNAc is a much more efficient substrate for human O-GlcNAcase. The Km of FDGlcNAc (84.9 µM) is over an order of magnitude lower than that of pNP-β-GlcNAc (1.1 mM), indicating significantly higher affinity [1].

Assay Development Fluorogenic Substrate O-GlcNAcase

Definitive Application Scenarios for N-Acetyl-beta-D-Glucosamine


Studies of O-GlcNAc Signaling and OGA Enzyme Activity

This is the primary application where the specific stereochemistry of the beta-anomer is essential. As demonstrated, O-GlcNAcase (OGA) is strictly specific for beta-linked N-acetylglucosamine and does not recognize alpha-linked or C4-epimerized (GalNAc) substrates [1]. Therefore, N-acetyl-beta-D-glucosamine and its derivatives (e.g., pNP-β-GlcNAc, FDGlcNAc) are the only appropriate tools for accurately measuring OGA activity, screening for OGA inhibitors, or studying the dynamics of protein O-GlcNAcylation.

Developing Sensitive Diagnostic Assays for Renal Disease

The measurement of urinary N-acetyl-beta-D-glucosaminidase (NAGase) activity is a well-established biomarker for renal tubular injury. The beta-anomer of N-acetylglucosamine is the specific substrate for this enzyme. Patents describe the use of novel N-acetyl-beta-D-glucosamine derivatives as active components in reagents for the efficient and accurate determination of NAGase activity, aiding in the diagnosis and follow-up of various renal diseases [2].

Investigating Antimicrobial and Antifungal Targets

N-acetyl-beta-D-glucosamine is the monomeric unit of chitin, a critical structural component of fungal cell walls and invertebrate exoskeletons. UDP-GlcNAc derivatives, based on the beta-anomer, have been synthesized and investigated as potential chain terminators of chitin biosynthesis, representing a specific target for antifungal drug development [3]. The beta-configuration is required for incorporation into the growing chitin chain by chitin synthase.

Research on Cellular Effects via O-GlcNAcylation

Exogenous N-acetyl-beta-D-glucosamine can be taken up by cells and incorporated into the hexosamine biosynthetic pathway, leading to increased global protein O-GlcNAcylation. This specific effect has been used to demonstrate that GlcNAc suppresses osteoclast differentiation (osteoclastogenesis) in part through the promotion of O-GlcNAcylation, a mechanism not shared by other simple sugars like glucose or galactose [4]. This establishes GlcNAc as a specific tool for probing O-GlcNAc-dependent cellular processes.

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